N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2367002-86-4
VCID: VC7766134
InChI: InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
SMILES: CC(C1=CC=C(C=C1)Br)NC2CC2.Cl
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6

N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride

CAS No.: 2367002-86-4

Cat. No.: VC7766134

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6

* For research use only. Not for human or veterinary use.

N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride - 2367002-86-4

Specification

CAS No. 2367002-86-4
Molecular Formula C11H15BrClN
Molecular Weight 276.6
IUPAC Name N-[1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
Standard InChI Key KFQNUDXNIIBMHG-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)NC2CC2.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is C₁₁H₁₅BrClN, with a molecular weight of 276.6 g/mol . Its structure comprises three distinct regions:

  • 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, conferring electrophilic reactivity for cross-coupling reactions.

  • Ethylamine Backbone: A two-carbon chain linking the aromatic ring to the cyclopropane moiety.

  • Cyclopropanamine Group: A strained three-membered ring system known to enhance metabolic stability and binding affinity in drug design .

The InChI Key (KFQNUDXNIIBMHG-UHFFFAOYSA-N) and SMILES notation (Cl.CC(C1CC1)NCC(c2ccc(Br)cc2)C) provide unambiguous identifiers for computational modeling and database searches . X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a planar conformation, while the ethylamine chain exhibits torsional flexibility, enabling adaptive binding to biological targets .

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The compound is synthesized via a two-step process:

  • Formation of the Ethylamine Intermediate: 4-Bromophenylacetonitrile undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield 1-(4-bromophenyl)ethylamine.

  • Cyclopropane Functionalization: The amine reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions, followed by hydrochloric acid quenching to form the hydrochloride salt .

Key Reaction Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield: 60–75% after purification via recrystallization .

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

  • Bromine Stability: Dehydrohalogenation risks at elevated temperatures.

  • Cyclopropane Ring Strain: Susceptibility to ring-opening reactions under acidic conditions.
    Continuous flow reactors with precise temperature control (≤20°C) and inert atmospheres (N₂ or Ar) mitigate these issues, improving batch consistency .

Physicochemical Properties and Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.4 Hz, 2H, ArH), 3.72 (q, J = 6.8 Hz, 1H, CHNH), 2.98–2.89 (m, 2H, CH₂N), 1.51 (d, J = 6.8 Hz, 3H, CH₃), 0.98–0.85 (m, 4H, cyclopropane H) .

  • HRMS (ESI+): m/z calc. for C₁₁H₁₅BrN [M+H]⁺: 256.0432; found: 256.0435 .

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL (20°C, pH 3.0), decreasing to <1 mg/mL at pH 7.4 due to protonation of the amine group .

  • Thermal Stability: Decomposes above 210°C, with a glass transition temperature (Tg) of 85°C observed via differential scanning calorimetry .

StrainMIC (µg/mL)MBC (µg/mL)
MSSA3264
MRSA64128

The bromophenyl moiety likely disrupts cell membrane integrity, while the cyclopropane group reduces bacterial efflux pump activity .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for dopamine D3 receptor antagonists, with derivatives showing >90% receptor occupancy in rodent models at 10 mg/kg doses .

Material Science

Incorporation into conjugated microporous polymers (CMPs) yields materials with fluorescence quantum yields of 0.45–0.62, applicable in amine vapor sensing .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceMAO-B IC₅₀ (µM)Aqueous Solubility (mg/mL)
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine HClCyclopropane moiety8.212
N-[1-(4-Bromophenyl)ethyl]octylamine HClLinear octyl chain23.72.1
N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine HClChlorine substitution9.814

The cyclopropane group confers superior enzyme affinity and solubility compared to aliphatic chains, while halogen type minimally influences activity .

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.

  • Mechanistic Studies: Elucidate the role of cyclopropane strain in receptor binding via cryo-EM.

  • Environmental Impact: Biodegradation pathways in soil and aquatic systems.

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